2-Sulfoethylacrylate
Description
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Structure
3D Structure
Properties
Molecular Formula |
C5H8O5S |
|---|---|
Molecular Weight |
180.18 g/mol |
IUPAC Name |
2-prop-2-enoyloxyethanesulfonic acid |
InChI |
InChI=1S/C5H8O5S/c1-2-5(6)10-3-4-11(7,8)9/h2H,1,3-4H2,(H,7,8,9) |
InChI Key |
GQTFHSAAODFMHB-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCS(=O)(=O)O |
Origin of Product |
United States |
The Role of 2 Sulfoethylacrylate As a Functional Monomer
2-Sulfoethylacrylate is classified as a functional monomer, a class of molecules that are incorporated into polymer chains to impart specific chemical functionalities and, consequently, desired properties to the final material. songwon.com The presence of the acrylate (B77674) group allows it to readily participate in various polymerization reactions, including free-radical polymerization, to form both homopolymers and copolymers. google.com This reactivity makes it a versatile building block for a diverse array of polymer architectures.
The direct incorporation of the sulfonic acid group via the polymerization of SEA offers distinct advantages over post-polymerization modification methods. cmu.edu It allows for precise control over the distribution and concentration of the functional groups along the polymer backbone, leading to materials with uniform and predictable properties. cmu.edu This is in contrast to post-sulfonation techniques, which can sometimes result in incomplete or non-uniform functionalization. researchgate.net
Copolymerization of this compound with other monomers, such as acrylates, methacrylates, and styrenes, allows for the fine-tuning of the resulting polymer's characteristics. ontosight.aiuakron.eduontosight.ai For instance, incorporating SEA into a polymer backbone can enhance properties like hydrophilicity, ion-exchange capacity, and adhesion. ontosight.airesearchgate.net
Significance of Sulfonic Acid Functionality in Polymer Design
The sulfonic acid group (–SO3H) is a strongly acidic functional group that plays a pivotal role in defining the properties of polymers derived from 2-sulfoethylacrylate. wikipedia.org Its presence imparts a range of desirable characteristics that are leveraged in various high-performance applications.
Key Properties Imparted by Sulfonic Acid Groups:
| Property | Description |
| Hydrophilicity | The sulfonic acid group is highly polar and readily interacts with water molecules, significantly increasing the hydrophilicity of the polymer. researchgate.net This property is crucial for applications such as hydrogels and water-soluble polymers. google.com |
| Ion-Exchange Capacity | As a strong acid, the sulfonic acid group can easily donate its proton, making polymers containing this group excellent cation exchangers. google.comsigmaaldrich.com This enables their use in water purification, separation processes, and as catalysts. mdpi.com |
| Ionic Conductivity | The mobility of the protons from the sulfonic acid groups facilitates ionic conduction, a key property for applications in fuel cell membranes and other electrochemical devices. acs.orgnih.gov |
| Thermal Stability | While the thermal stability of sulfonated polymers can be complex and dependent on various factors, the sulfonic acid group can influence the degradation behavior of the polymer. researchgate.nettue.nl In some cases, the presence of sulfonic acid groups has been shown to affect the thermal degradation pathways. lubrizol.comaip.org |
Overview of Research Trajectories for 2 Sulfoethylacrylate Polymers
Radical Homopolymerization of this compound
Conventional free-radical polymerization is a robust and widely used method for synthesizing high molecular weight polymers. numberanalytics.com The process involves three key stages: initiation, propagation, and termination. numberanalytics.comslideserve.com
Initiation Mechanisms in this compound Polymerization
The initiation of this compound polymerization typically involves the generation of free radicals from an initiator molecule. numberanalytics.com These radicals then react with a monomer molecule to start the polymer chain. numberanalytics.com Thermal initiators, such as potassium persulfate and 2,2'-azo-bis-isobutyronitrile (AIBN), are commonly used. uc.edugoogle.com For instance, the homopolymerization of the sodium salt of this compound (NaSEA) can be initiated by potassium persulfate in an aqueous solution. google.com
The initiation process consists of two primary steps: the decomposition of the initiator to form primary radicals and the addition of these radicals to the first monomer molecule. uc.edu The rate of initiation is dependent on the initiator's decomposition rate constant and its concentration in the reaction medium. numberanalytics.com
Table 1: Common Initiators for Radical Polymerization
| Initiator | Decomposition Method | Typical Solvents |
|---|---|---|
| Potassium Persulfate | Thermal | Water |
| 2,2'-azobis(isobutyronitrile) (AIBN) | Thermal | Organic Solvents |
Propagation Kinetics in this compound Polymerization
Following initiation, the polymer chain grows through the sequential addition of monomer units to the propagating radical center. uc.edu This step, known as propagation, is characterized by the propagation rate constant, k_p. numberanalytics.com The rate of propagation is directly proportional to both the monomer concentration and the concentration of the active radical species. numberanalytics.com For the polymerization to be effective, the propagation rate must be significantly faster than the termination rate.
Rp = kp[M](Ri / 2kt)1/2
This relationship highlights the dependency of the polymerization rate on the concentrations of both the monomer and the initiator.
Termination Pathways in this compound Polymerization
The growth of polymer chains is ultimately halted by termination reactions, where two growing radical chains react to form one or more non-radical, or "dead," polymer chains. uc.edulibretexts.org The two primary mechanisms for termination are combination (or coupling) and disproportionation. numberanalytics.comfujifilm.com
Combination: Two macroradicals join to form a single, longer polymer chain. fujifilm.com
Disproportionation: A hydrogen atom is transferred from one macroradical to another, resulting in two polymer chains, one with a saturated end and the other with an unsaturated end. fujifilm.com
Controlled Radical Polymerization of this compound
To overcome the limitations of conventional free-radical polymerization, such as poor control over molecular weight and broad molecular weight distributions, controlled radical polymerization (CRP) techniques have been developed. nih.govtandfonline.com These methods introduce a dynamic equilibrium between active propagating radicals and dormant species, allowing for the synthesis of well-defined polymers. specificpolymers.com Two prominent CRP methods applicable to this compound are Reversible Addition–Fragmentation Chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP).
Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization of this compound
RAFT polymerization is a versatile CRP technique that can be applied to a wide range of monomers, including those with functional groups like the sulfonate in SEA. specificpolymers.com The key to RAFT polymerization is the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound.
The RAFT process involves a series of addition-fragmentation equilibria that mediate the polymerization. mdpi.com This allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). The choice of RAFT agent is crucial and depends on the specific monomer being polymerized. For sulfonate-containing monomers, the polymerization is often conducted in aqueous media. researchgate.net
Table 2: Key Components in RAFT Polymerization
| Component | Function | Examples |
|---|---|---|
| Monomer | Building block of the polymer | This compound |
| Initiator | Generates initial radicals | AIBN, Potassium Persulfate |
| RAFT Agent (CTA) | Controls the polymerization | Dithioesters, Trithiocarbonates, Dithiocarbamates |
Atom Transfer Radical Polymerization (ATRP) of this compound
ATRP is another powerful CRP method that relies on a reversible halogen atom transfer between a dormant species (an alkyl halide) and a transition metal catalyst. springernature.com This process maintains a low concentration of active radicals, minimizing termination reactions and enabling the synthesis of polymers with controlled architectures. cmu.edu
The ATRP of sulfonate-containing monomers can be challenging due to potential interactions between the sulfonate group and the catalyst complex. nih.gov One strategy to circumvent this is to protect the sulfonic acid group before polymerization and then deprotect it after the polymer has been formed. nih.govtandfonline.com The catalytic system typically consists of a transition metal salt (e.g., copper(I) bromide) and a ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA). nih.govrsc.org
The rate of polymerization in ATRP is influenced by the concentrations of the monomer, initiator, and the ratio of the activator (e.g., Cu(I) complex) to the deactivator (e.g., Cu(II) complex). cmu.edu
Table 3: Typical Components in ATRP
| Component | Role | Examples |
|---|---|---|
| Monomer | The repeating unit in the polymer | This compound (potentially with a protected sulfonate group) |
| Initiator | An alkyl halide that provides the transferable halogen atom | Ethyl 2-bromoisobutyrate, Methyl 2-bromopropionate |
| Catalyst (Activator) | A transition metal complex in a lower oxidation state | Copper(I) bromide (CuBr) |
| Ligand | Solubilizes and modulates the reactivity of the metal catalyst | PMDETA, bipyridine |
Nitroxide-Mediated Polymerization (NMP) of this compound
Nitroxide-Mediated Polymerization (NMP) is a form of reversible-deactivation radical polymerization (RDRP) that enables the synthesis of well-defined polymers. acs.org The process relies on the reversible trapping of the propagating radical chain by a stable nitroxide, forming a dormant alkoxyamine species. slideshare.netwikipedia.org This dynamic equilibrium minimizes irreversible termination reactions, allowing for control over molecular weight and leading to low dispersity. wikipedia.org
While NMP has been extensively used for monomers like styrenics and acrylates, its application to acidic or anionic monomers such as this compound (SEA) requires specific conditions. acs.orgrsc.org The polymerization is often conducted in aqueous media or polar solvents like N-Methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) to ensure monomer solubility. google.comrsc.org The choice of the nitroxide is critical; second-generation nitroxides like N-(tert-butyl)-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1) are often preferred over traditional ones like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) for acrylate (B77674) polymerization due to better control and faster reaction rates. acs.org
The synthesis of poly(this compound) (PSEA) homopolymers via NMP typically involves a unimolecular initiator, an alkoxyamine, which decomposes upon heating to generate the initiating radical and the mediating nitroxide in a 1:1 ratio. wikipedia.org For instance, the MAMA-SG1 initiator can be used in aqueous solutions to polymerize the sodium salt of SEA. rsc.org The reaction temperature is a key parameter, often maintained between 90°C and 125°C to ensure an appropriate rate of C-O bond homolysis in the alkoxyamine. rsc.orgsigmaaldrich.com Research has shown that by carefully selecting the initiator and controlling reaction conditions, PSEA with predictable molecular weights and narrow molecular weight distributions (Đ < 1.4) can be achieved. mdpi.com
Table 1: Examples of Nitroxide-Mediated Polymerization of Sulfonated Monomers This table provides illustrative data based on typical NMP of related anionic monomers, as specific data for this compound is not widely published.
| Monomer | Initiator/Nitroxide | Solvent | Temperature (°C) | Target Mn (g/mol) | Final Đ (PDI) | Reference |
|---|---|---|---|---|---|---|
| Sodium 4-styrenesulfonate | MAMA-SG1 / SG1 | Water | 90 | 15,000 | 1.4 | rsc.orgmdpi.com |
| Potassium 3-sulfonyl(trifluoromethane sulfonyl) imide propyl acrylate | Sodium MAMA-SG1 / SG1 | Water | 100 | 20,000 | 1.35 | rsc.org |
Copolymerization Strategies Involving this compound
The incorporation of this compound into copolymers is a valuable strategy for designing materials with tailored properties, such as hydrophilicity, ionic conductivity, and stimuli-responsiveness.
Statistical/Random Copolymerization with this compound
Statistical copolymerization involves the simultaneous polymerization of two or more monomers, leading to a random distribution of monomer units along the polymer chain. The resulting properties are an average of those of the constituent homopolymers, dependent on the copolymer composition. This compound can be copolymerized with a variety of monomers, including acrylates, acrylamides, and styrenics, using conventional free-radical polymerization or controlled radical polymerization techniques. chempedia.info
For instance, the terpolymerization of acrylic acid, 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS), and a sulfonated styrene (B11656) has been used to create scale inhibitors for industrial water treatment. chempedia.info Similarly, SEA can be incorporated into copolymers with monomers like acrylamide (B121943) and sodium acrylate. chempedia.info The reactivity ratios of the comonomers dictate the final polymer composition and microstructure. In aqueous solutions, the polymerization is often initiated by water-soluble initiators like potassium persulfate or redox initiator systems. google.com
Block Copolymer Synthesis Utilizing this compound Monomer Units
Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. The synthesis of block copolymers containing a PSEA block allows for the creation of well-defined amphiphilic structures, which can self-assemble into various nanostructures in solution.
Sequential monomer addition is a hallmark of living polymerization techniques like NMP, ATRP, and RAFT. sigmaaldrich.comcmu.edu This method involves polymerizing a first monomer to create a living macroinitiator, which is then used to initiate the polymerization of a second monomer, thereby growing the second block.
For example, a hydrophobic block, such as polystyrene or poly(tert-butyl acrylate), can be synthesized first using NMP. sigmaaldrich.com This macroinitiator, which retains its active alkoxyamine end-group, is then isolated and used to initiate the polymerization of the sodium salt of this compound in a polar solvent like a water/isopropanol mixture. This "grafting-from" approach yields a well-defined diblock copolymer. After polymerization, any protecting groups (like the tert-butyl group) can be removed via hydrolysis to reveal the final amphiphilic structure, such as polystyrene-block-poly(2-sulfoethylacrylic acid).
Table 2: Illustrative Example of Block Copolymer Synthesis via Sequential NMP This table shows a representative synthesis of a block copolymer using a sequential addition approach.
| Step | Monomer | Macroinitiator | Mn (g/mol) | Đ (PDI) | Reference |
|---|---|---|---|---|---|
| 1 | tert-Butyl acrylate | Universal NMP Initiator | 18,220 | 1.10 | sigmaaldrich.com |
| 2 | 4-Acetoxystyrene | Poly(tert-butyl acrylate) | 26,330 | 1.12 | sigmaaldrich.com |
An alternative to sequential monomer addition is the coupling of two pre-formed, functionalized polymer blocks. This strategy often employs highly efficient and specific reactions, commonly known as "click chemistry." One of the most prominent examples is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
In this approach, one polymer block is synthesized with a terminal azide (B81097) group, and the second block is synthesized with a terminal alkyne group. For instance, a PSEA homopolymer can be prepared using an initiator that contains a protected functional group. After polymerization, this group can be converted into either an azide or an alkyne. A second, different polymer block is similarly functionalized with the complementary group. The two polymer chains are then reacted together, typically in a suitable solvent with a copper catalyst and a reducing agent, to form a stable triazole linkage, thus creating the block copolymer. This method is highly versatile and tolerant of a wide range of functional groups within the monomers.
Sequential Monomer Addition Approaches
Graft Copolymerization with this compound
Graft copolymers consist of a main polymer backbone with one or more side chains of a different chemical composition. PSEA chains can be incorporated as the side chains onto a primary backbone through two main strategies: "grafting-from" or "grafting-to."
In the "grafting-from" approach, a polymer backbone is first synthesized or modified to contain initiating sites along its chain. For example, a polymer like poly(2-chloroethyl vinyl ether) could have its chlorine atoms converted to initiating species for a controlled radical polymerization. Subsequently, the this compound monomer is added and polymerized from these sites, resulting in the growth of PSEA grafts from the backbone.
The "grafting-to" method involves attaching pre-synthesized PSEA chains to a functionalized polymer backbone. This requires a PSEA homopolymer with a reactive end-group (e.g., a carboxylic acid, amine, or alkyne) and a backbone polymer with complementary reactive sites. The two polymers are then reacted together to form covalent bonds, attaching the PSEA chains as grafts. For instance, PSEA chains terminated with an amine group could be coupled to a backbone containing activated ester groups. While potentially leading to lower grafting densities due to steric hindrance, this method allows for precise characterization of the side chains before they are attached to the backbone.
Multi-component Polymer Systems Incorporating this compound (e.g., Terpolymers, Quaterpolymers)
The incorporation of this compound (SEA) into multi-component polymer systems, such as terpolymers and quaterpolymers, allows for the creation of materials with highly tailored properties. These complex polymers, which contain three or four distinct monomer units, are synthesized to achieve a combination of characteristics, such as specific solubility, charge density, and responsiveness to external stimuli. Anionic polymers, including those containing SEA, can be structured as copolymers, terpolymers, or quaterpolymers. googleapis.com
The synthesis of such complex macromolecules often employs controlled radical polymerization (CRP) techniques to ensure well-defined compositions and architectures. researchgate.net Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a particularly powerful and versatile method for producing these multi-component polymers. researchgate.netmdpi.com The RAFT process allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions, which is crucial when combining multiple monomers with different reactivities. specificpolymers.com
For example, a hypothetical terpolymer could be synthesized by polymerizing this compound with a neutral monomer like Acrylamide and a hydrophobic monomer. This approach would yield a polymer with anionic, hydrophilic, and hydrophobic domains, making it suitable for applications requiring amphiphilic properties. The synthesis of such polymers can be achieved through sequential RAFT polymerization, where blocks of different monomers are added in a controlled manner to build the final terpolymer structure. rsc.org
Emulsion Polymerization Techniques for this compound
Emulsion polymerization is a significant industrial method for producing a variety of polymers, including those made from acrylate monomers. walshmedicalmedia.com This technique is particularly well-suited for water-soluble monomers like this compound, often in the form of inverse emulsion polymerization. google.com An inverse emulsion, also known as a water-in-oil (w/o) emulsion, involves dispersing an aqueous solution of the monomer (the discontinuous phase) within a continuous oil phase. google.com
The process of preparing an anionic polymer like poly(this compound) via inverse emulsion polymerization involves several key components. google.com
Aqueous Phase : Contains the water-soluble anionic monomer, such as this compound. google.com
Oil Phase : Typically a low-aromatic kerosene (B1165875) or another immiscible organic liquid. google.com
Emulsifier System : A blend of surfactants is crucial for stabilizing the water droplets within the oil phase. This often includes a mixture of an anionic surfactant, such as sodium dioctylsulfosuccinate, and a nonionic surfactant. google.com The combination of anionic and non-ionic surfactants can improve the stability of the dispersed droplets. walshmedicalmedia.com
Initiator : A catalyst that starts the polymerization reaction. An oil-soluble initiator, such as Vazo 64 (an azo initiator), is added to the emulsion. google.com
The polymerization is initiated by heating the emulsion and sparging it with an inert gas like nitrogen to remove oxygen, which can inhibit the reaction. google.com The reaction temperature is carefully controlled until the polymerization is complete. google.com One of the major advantages of emulsion polymerization is that it allows for high polymerization rates while achieving high molecular weight, with the added benefit of efficient heat dissipation and viscosity control. walshmedicalmedia.com The resulting product is a stable latex, a water-in-oil emulsion of the polymer, which can be used directly or processed further to isolate the polymer. google.com
Table 1: Example Components for Inverse Emulsion Polymerization of an Anionic Monomer This table is based on a representative process and may be adapted for specific monomers like this compound.
| Component | Example Substance | Role in Polymerization |
| Aqueous Phase | Anionic Monomer Solution (e.g., this compound in water) | Provides the monomer for polymerization. |
| Oil Phase | Low Aromatic Kerosene | Serves as the continuous medium for the emulsion. |
| Emulsifier Blend | Anionic (e.g., Sodium Dioctylsulfosuccinate) & Nonionic Surfactants | Stabilizes the emulsion of water droplets in the oil phase. google.com |
| Initiator | Azo Initiator (e.g., Vazo 64) dissolved in kerosene | Initiates the free-radical polymerization reaction. google.com |
| Atmosphere | Nitrogen | Creates an inert environment to prevent inhibition by oxygen. google.com |
Exploration of Alternative Polymerization Mechanisms for this compound
Beyond conventional free-radical and emulsion polymerization, alternative mechanisms known as controlled/living radical polymerization (CRP) techniques have become invaluable for synthesizing polymers with complex and well-defined architectures. mdpi.comtcichemicals.com These methods offer precise control over molecular weight, molecular weight distribution (polydispersity), and polymer structure (e.g., block, star). tcichemicals.com For a functional monomer like this compound, two of the most prominent alternative mechanisms are Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP).
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT is a highly versatile CRP technique that functions by adding a specific chain transfer agent (CTA), known as a RAFT agent, to a conventional free-radical polymerization system. specificpolymers.com
Mechanism : The RAFT agent, typically a thiocarbonylthio compound (S=C-S), mediates the polymerization by establishing a dynamic equilibrium between actively growing polymer chains and dormant chains. specificpolymers.com This reversible transfer process allows all chains to grow at a similar rate, resulting in polymers with low polydispersity (typically < 1.3). specificpolymers.com
Key Components : The process uses the same monomers, solvents, and initiators as conventional radical polymerization. boronmolecular.com The critical component is the RAFT agent, which contains a thiocarbonylthio group with two substituents (R and Z) that determine its reactivity and suitability for a given monomer.
Advantages : RAFT is compatible with a wide range of vinyl monomers, including acrylates, and is tolerant to many functional groups and solvents, including aqueous systems, making it suitable for polymerizing the water-soluble this compound. The retention of the thiocarbonylthio end-group on the polymer chains allows for the synthesis of complex architectures like block copolymers through subsequent chain extension. specificpolymers.com
Atom Transfer Radical Polymerization (ATRP)
ATRP is another leading CRP method that uses a transition metal complex as a catalyst to control the polymerization. tcichemicals.com
Mechanism : ATRP is based on a reversible redox process catalyzed by a transition metal complex (e.g., a copper complex with a ligand). cmu.edu The catalyst complex reversibly activates and deactivates the growing polymer chains by transferring a halogen atom. This process keeps the concentration of active, growing radicals very low at any given moment, which minimizes termination reactions and allows for controlled chain growth. cmu.edu
Key Components : The system consists of a monomer, an initiator with a transferable halogen atom (e.g., ethyl α-bromoisobutyrate), and a catalyst system composed of a transition metal salt (e.g., Cu(I)Br) and a ligand (e.g., PMDETA or TPMA). cmu.edursc.org
Advantages : Like RAFT, ATRP allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures. tcichemicals.commdpi.com It is effective for a variety of monomers, including acrylates and methacrylates. rsc.org Recent advancements, such as photoinduced ATRP, have expanded its utility by allowing the reaction to be triggered by light, sometimes with very low catalyst concentrations. cmu.edu
Table 2: Comparison of Alternative Polymerization Mechanisms
| Feature | Reversible Addition-Fragmentation chain Transfer (RAFT) | Atom Transfer Radical Polymerization (ATRP) |
| Control Agent | Thiocarbonylthio compound (RAFT Agent/CTA). specificpolymers.com | Transition metal complex (Catalyst). cmu.edu |
| Mechanism | Reversible chain transfer via addition-fragmentation. | Reversible halogen atom transfer via a redox process. cmu.edu |
| Key Advantage | High tolerance to functional groups and solvents; no metal catalyst. specificpolymers.com | Well-established kinetics; high degree of control. |
| Potential Issue | RAFT agent can be colored and may require removal. tcichemicals.com | Catalyst residue may need to be removed from the final polymer. tcichemicals.com |
| Applicable Monomers | Wide range, including acrylates, methacrylates, styrenes. specificpolymers.com | Wide range, including acrylates, methacrylates, styrenes. tcichemicals.com |
Influence of Monomer Composition on Polymer Architecture
The architecture of polymers derived from 2-sulfoethyl acrylate is significantly influenced by the type and concentration of comonomers used during polymerization. mdpi.com Copolymerization of SEA with various monomers allows for the precise tuning of the final polymer's properties, such as hydrophilicity, mechanical strength, and thermal stability.
The inclusion of other functional monomers can introduce additional properties. For example, copolymerizing SEA with monomers containing crosslinkable groups, such as glycidyl (B131873) methacrylate (B99206) or hydroxyethyl (B10761427) acrylate, allows for the formation of crosslinked networks upon curing. uakron.edumdpi.com This is particularly useful in creating hydrogels and coatings with enhanced mechanical integrity and solvent resistance. The presence of SEA can also influence the reactivity of other monomers in the polymerization process. dtic.mil
The introduction of monomers with rigid backbones, like styrene, can increase the glass transition temperature (Tg) and stiffness of the resulting copolymer. mdpi.comontosight.ai Conversely, incorporating flexible monomers can lower the Tg and improve the elasticity of the material. The specific combination and ratio of these monomers determine the final polymer architecture, which can range from linear random copolymers to more complex structures like block or graft copolymers. researchgate.net
A summary of the effect of different comonomers on the properties of SEA-derived polymers is presented in the interactive table below.
| Comonomer | Effect on Polymer Properties |
| Hydrophobic Monomers (e.g., Butyl Acrylate, Methyl Methacrylate) | Induces amphiphilic character, influences HLB. uakron.edudtic.mil |
| Functional Monomers (e.g., Glycidyl Methacrylate, Hydroxyethyl Acrylate) | Enables crosslinking, formation of hydrogels and durable coatings. uakron.edumdpi.com |
| Rigid Monomers (e.g., Styrene) | Increases glass transition temperature (Tg) and stiffness. mdpi.comontosight.ai |
| Flexible Monomers | Lowers Tg, enhances elasticity. |
| Other Water-Soluble Monomers (e.g., Acrylamide) | Modifies hydrophilicity and solution behavior. researchgate.net |
Correlations between Polymerization Conditions and Macromolecular Structure
Different polymerization methods yield distinct polymer structures. For example, solution polymerization is commonly used for producing water-soluble polymers of SEA, where the choice of solvent can affect monomer reactivity and polymer solubility. dtic.milgoogle.com Emulsion polymerization is another prevalent technique, particularly for creating latexes where the SEA monomer can act as a stabilizing comonomer due to its ionic nature. uakron.edu The conditions within the emulsion, such as surfactant type and concentration, can influence particle size and stability. researchgate.net
The initiator concentration directly affects the molecular weight of the polymer; higher initiator concentrations generally lead to lower molecular weights due to an increased number of polymer chains being initiated. nih.gov The reaction temperature influences the rate of polymerization and can also affect the degree of branching or side reactions that may occur. google.com
Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over the polymer's molecular weight, polydispersity, and architecture. researchgate.net This allows for the synthesis of well-defined block copolymers and other complex structures incorporating SEA.
The pH and ionic strength of the polymerization medium are particularly important for ionic monomers like SEA. These factors can influence the reactivity of the monomer by affecting the ionization of the sulfonate group, which in turn can alter the copolymerization behavior with other monomers. researchgate.net
The following interactive table summarizes the influence of various polymerization parameters on the structure of SEA-derived polymers.
| Polymerization Condition | Effect on Macromolecular Structure |
| Polymerization Technique (e.g., Solution, Emulsion) | Influences polymer solubility, particle size, and morphology. uakron.edugoogle.com |
| Initiator Concentration | Affects molecular weight; higher concentration generally leads to lower molecular weight. nih.gov |
| Temperature | Influences polymerization rate and potential side reactions. google.com |
| Controlled Radical Polymerization (e.g., RAFT) | Enables precise control over molecular weight, polydispersity, and architecture. researchgate.net |
| pH and Ionic Strength | Affects monomer reactivity and copolymerization behavior. researchgate.net |
Impact of Sulfonate Groups on Polymer Chain Conformation
The presence of sulfonate (–SO₃⁻) groups along the polymer backbone has a profound impact on the chain conformation, both in solution and in the solid state. These ionic groups introduce strong electrostatic interactions and a high degree of hydrophilicity, which govern the polymer's spatial arrangement. polysciences.com
In aqueous solutions, the sulfonate groups tend to ionize, leading to electrostatic repulsion between the charged sites along the polymer chain. This repulsion causes the polymer chain to adopt a more extended or expanded conformation compared to a non-ionic polymer of similar molecular weight. aip.orgopen.edu This phenomenon, known as the polyelectrolyte effect, results in an increase in the hydrodynamic volume and viscosity of the polymer solution.
The conformation of these polyelectrolytes is also highly sensitive to the ionic strength of the solution. aip.orgacs.org In the presence of added salts, the counterions from the salt screen the electrostatic repulsions between the sulfonate groups. This shielding effect allows the polymer chain to relax and adopt a more coiled or compact conformation. This behavior is in contrast to some zwitterionic polymers which can exhibit an "anti-polyelectrolyte" effect. aip.org
The sulfonate groups also contribute to the stiffness of the polymer chain. The introduction of these bulky, ionic groups can increase the barrier to internal rotation along the polymer backbone, leading to an increase in the persistence length of the chain. researchgate.netresearchgate.net This increased rigidity can influence the mechanical properties of the polymer in the solid state, often leading to a higher glass transition temperature (Tg). researchgate.netresearchgate.net
Furthermore, the strong intermolecular and intramolecular hydrogen bonding and ionic interactions involving the sulfonate groups can lead to the formation of physical crosslinks and aggregates, influencing the material's bulk properties. mdpi.comnist.gov
The table below details the effects of sulfonate groups on the chain conformation of SEA-derived polymers.
| Feature | Impact of Sulfonate Groups on Polymer Chain Conformation |
| Electrostatic Repulsion | Causes chain expansion in aqueous solutions (polyelectrolyte effect). aip.orgopen.edu |
| Ionic Strength Sensitivity | Chain conformation is highly dependent on the salt concentration in the solution. aip.orgacs.org |
| Chain Stiffness | Increases the rigidity of the polymer backbone, leading to a higher persistence length and Tg. researchgate.netresearchgate.net |
| Intermolecular Interactions | Promotes hydrogen bonding and ionic crosslinking, affecting bulk properties. mdpi.comnist.gov |
Advanced Applications of 2 Sulfoethylacrylate Based Polymers
Polymeric Materials for Hydrogel Systems
Polymers based on 2-sulfoethylacrylate are instrumental in the creation of advanced hydrogel systems. These hydrogels exhibit unique properties due to the presence of the sulfonate group, which imparts a strong anionic nature to the polymer, influencing its swelling behavior, mechanical strength, and responsiveness to external stimuli.
Design and Synthesis of this compound-Containing Hydrogels
The design of hydrogels containing this compound leverages the monomer's high hydrophilicity and anionic character. The synthesis of these hydrogels typically involves the copolymerization of this compound with other monomers to tailor the final properties of the hydrogel. nih.gov This approach allows for the creation of multifunctional materials with controlled characteristics. nih.gov
The synthesis process often employs free radical polymerization, where a crosslinking agent is introduced to form a three-dimensional network. nih.gov The choice of comonomers and the crosslinker is crucial in determining the hydrogel's properties. For instance, combining this compound with neutral monomers can modulate the charge density and swelling ratio of the resulting hydrogel. The general scheme for synthesizing these hydrogels involves dissolving the monomers, initiator, and crosslinker in a suitable solvent, followed by polymerization, which can be initiated by thermal methods, UV radiation, or redox systems. nih.govmdpi.com
A variety of synthetic strategies can be employed to create these hydrogels, including:
Solution Polymerization: This common method involves polymerizing the monomers in a solvent, which also serves to dissipate the heat of the reaction.
Suspension Polymerization: In this technique, the monomer mixture is dispersed as droplets in an immiscible liquid, and polymerization occurs within these droplets.
Emulsion Polymerization: This method is used to produce polymer particles of a very small size, which can be beneficial for certain applications.
The design of these hydrogels can also incorporate stimuli-responsive elements, allowing the material to react to changes in its environment, such as pH, temperature, or ionic strength. mdpi.com This "smart" behavior is highly desirable for applications in areas like controlled drug delivery and tissue engineering. researchgate.net
Investigation of Hydrogel Network Formation and Crosslinking
The formation of the hydrogel network is a critical process that dictates the material's macroscopic properties. researchgate.net Crosslinking, the process of forming covalent or non-covalent bonds between polymer chains, is essential for creating the three-dimensional structure of the hydrogel. mdpi.com In this compound-based hydrogels, the crosslinking density, which is the number of crosslinks per unit volume, directly influences the hydrogel's mechanical strength, swelling capacity, and mesh size. nih.gov
Several factors affect the crosslinking process and the resulting network structure:
Crosslinker Concentration: Increasing the concentration of the crosslinking agent generally leads to a more tightly crosslinked network, resulting in a hydrogel with higher mechanical strength and lower swelling capacity. mdpi.com
Monomer Concentration: The initial concentration of monomers can affect the kinetics of polymerization and the final polymer chain length, which in turn influences the network structure.
Polymerization Conditions: Temperature, pressure, and the type of initiation system used can all impact the rate of polymerization and the efficiency of crosslinking. researchgate.net
The investigation of hydrogel network formation often involves a combination of experimental techniques and theoretical modeling. Techniques such as swelling studies, rheological measurements, and scanning electron microscopy (SEM) are used to characterize the physical and mechanical properties of the hydrogels. These experimental data can then be used to validate theoretical models that describe the relationship between the network structure and the material's behavior.
| Parameter | Effect on Hydrogel Properties | Investigative Techniques |
| Crosslinker Concentration | Higher concentration leads to increased stiffness and decreased swelling. mdpi.com | Swelling ratio measurement, Rheometry |
| Monomer Composition | Influences hydrophilicity, charge density, and stimuli-responsiveness. | FTIR Spectroscopy, NMR Spectroscopy |
| Porosity | Affects diffusion of molecules and cell infiltration. | Scanning Electron Microscopy (SEM), Mercury Porosimetry |
Membrane Technologies
The incorporation of this compound into polymeric membranes offers a promising avenue for enhancing their performance in various separation processes. The inherent hydrophilicity and anionic nature of poly(this compound) can significantly improve the flux, selectivity, and anti-fouling properties of membranes. nih.gov
Fabrication of this compound-Modified Membranes
The fabrication of membranes modified with this compound can be achieved through several methods, each offering distinct advantages. One common approach is the blending of a polymer containing this compound with the primary membrane-forming polymer before the phase inversion process. mdpi.com This method allows for the uniform distribution of the hydrophilic polymer throughout the membrane matrix.
Another widely used technique is surface grafting, where this compound is polymerized onto the surface of a pre-existing membrane. buketov.edu.kz This can be initiated by methods such as plasma treatment, UV irradiation, or chemical initiation. Surface grafting is particularly effective for modifying the surface properties of the membrane without altering its bulk structure. This approach can lead to a significant increase in surface hydrophilicity, which is crucial for mitigating fouling. nih.gov
The key steps in the fabrication of these modified membranes often include:
Preparation of the casting solution: This involves dissolving the base polymer and the this compound-containing polymer or monomer in a suitable solvent.
Membrane casting: The polymer solution is cast onto a support to form a thin film.
Phase inversion: The cast film is immersed in a non-solvent bath, causing the polymer to precipitate and form a porous structure.
Post-treatment: This may involve annealing or further chemical modification to enhance the membrane's properties.
Role of Polyelectrolyte Nature in Membrane Functionality
The polyelectrolyte nature of poly(this compound) plays a pivotal role in the functionality of the modified membranes. nih.gov The presence of negatively charged sulfonate groups on the membrane surface and within its pores has several important consequences.
Firstly, the high charge density leads to strong electrostatic repulsion between the membrane surface and negatively charged foulants, such as proteins and natural organic matter. mdpi.com This significantly reduces the tendency for these substances to adsorb onto the membrane, thereby mitigating fouling and maintaining a high water flux over extended periods of operation. calpoly.edu
Secondly, the charged nature of the polymer chains influences the transport of ions through the membrane. The Donnan exclusion effect, which arises from the electrostatic interactions between the fixed charges on the membrane and mobile ions in the feed solution, can be exploited to achieve selective separation of ions. This is particularly relevant in applications such as water softening and the removal of specific contaminants.
Furthermore, the hydrophilicity imparted by the sulfoethylacrylate units enhances the membrane's water permeability. The strong affinity of the sulfonate groups for water molecules leads to the formation of a hydrated layer on the membrane surface, which facilitates the transport of water through the membrane. nih.gov
| Property | Influence of Polyelectrolyte Nature | Impact on Membrane Performance |
| Surface Charge | High negative charge density from sulfonate groups. | Enhanced anti-fouling properties due to electrostatic repulsion of foulants. mdpi.com |
| Hydrophilicity | Increased water affinity due to polar sulfonate groups. | Higher water flux and reduced protein adsorption. nih.gov |
| Ion Selectivity | Donnan exclusion of co-ions. | Potential for selective removal of charged species from water. |
Surface Coatings and Surface Modification
Polymers based on this compound are also valuable materials for surface coatings and modifications, where they can impart desirable properties such as hydrophilicity, anti-fouling, and biocompatibility to a wide range of substrates. mdpi.com The ability of these polymers to be grafted onto or coated onto surfaces makes them versatile for numerous applications. researchgate.net
The modification of surfaces with this compound-based polymers can be achieved through various techniques, including:
Grafting-to: Pre-synthesized polymers are attached to the surface.
Grafting-from: Polymer chains are grown directly from the surface.
Layer-by-layer assembly: Thin films are constructed by the alternating deposition of positively and negatively charged polyelectrolytes. nih.gov
Dip coating and spin coating: A solution of the polymer is applied to the surface, and the solvent is evaporated. versiegelung24.com
These surface modifications can dramatically alter the surface properties of materials. For instance, a hydrophobic surface can be rendered hydrophilic by coating it with a thin layer of a this compound-containing polymer. This is particularly useful in applications where controlled wetting is required. specialchem.com
In the biomedical field, surfaces coated with these polymers can exhibit improved biocompatibility by reducing protein adsorption and cell adhesion. The highly hydrated nature of the polymer coating can create a "stealth" effect, preventing the recognition of the underlying material by the biological system.
Development of this compound-Based Polymer Coatings
Polymers based on this compound are utilized in the formulation of advanced coatings, where they contribute to film formation and stability. Aqueous solutions of homopolymeric 2-sodiosulfoethyl acrylate (B77674) can be applied to a supporting surface, and upon drying, they form clear, thin films. This film-forming capability is a foundational property for creating protective or functional layers on various substrates.
Functionalization of Substrates via this compound Polymers
The functionalization of a material's surface is a key strategy to impart new or enhanced properties, and polymers of this compound are effective for this purpose. mdpi.com When a substrate is coated with a polymer containing this compound, the surface chemistry is fundamentally altered. The primary mechanism involves the introduction of sulfonate (—SO₃⁻) groups, which are highly polar and anionic.
This process can render a hydrophobic surface hydrophilic and introduce a negative surface charge. Such modifications are crucial in biomedical applications, where controlling the interaction of the surface with proteins and cells is essential. nih.gov The functionalized surface can resist non-specific protein adsorption, a phenomenon critical for creating biocompatible materials for implants and medical devices. nih.gov The process of applying these polymers can be achieved through various techniques, including simple coating from a solution or more advanced methods like surface-initiated polymerization, which allows for the growth of polymer chains directly from the substrate for a more robust and controlled functional layer. researchgate.net
Polymeric Dispersants and Flocculants
The anionic and hydrophilic nature of poly(this compound) makes it highly effective as both a dispersant and a flocculant, particularly in aqueous systems. These polymers can adsorb onto the surface of suspended particles, modifying the inter-particle forces to either stabilize the suspension or induce aggregation.
Synthesis of this compound-Containing Dispersants
Dispersants containing this compound are typically synthesized via free-radical copolymerization in an aqueous solution. googleapis.com A common approach involves reacting sodium this compound with other monomers, such as sodium acrylate and a polyethylene (B3416737) glycol monoacrylate, to create a copolymer with a specific architecture. The polymerization is initiated by a water-soluble initiator, like ammonium (B1175870) persulfate, and carried out under controlled temperature conditions in an inert atmosphere. googleapis.com
The synthesis process allows for the tailoring of the dispersant's properties, such as molecular weight and charge density, by adjusting the ratio of the monomers. mdpi.com For instance, a detailed synthesis for a cement dispersant involves heating water in a reaction vessel to 95°C under a nitrogen atmosphere, followed by the gradual addition of a monomer mixture and an initiator solution over several hours to control the polymerization reaction. googleapis.com
Below is a data table outlining the components for a representative synthesis of a copolymer dispersant containing sodium this compound. googleapis.com
| Component | Role | Amount (parts by weight) |
| Water | Solvent | 40.1 |
| Sodium this compound | Monomer (Anionic) | 9.0 |
| Sodium acrylate | Monomer (Anionic) | 9.0 |
| Methoxy polyethylene glycol monoacrylate (EO units = 10) | Monomer (Steric) | 2.0 |
| 5% Aqueous Ammonium Persulfate Solution | Initiator | 6.6 (initial) + 3.3 (post-addition) |
Table 1: Example formulation for the synthesis of a this compound-containing copolymer dispersant. googleapis.com
Mechanisms of Flocculation Enhancement by this compound Polymers
Polymers enhance flocculation primarily through two mechanisms: polymer bridging and charge neutralization. slideshare.netmt.com
Polymer Bridging: this compound polymers, having long-chain molecular structures, can adsorb onto multiple suspended particles simultaneously. chemiphase.co.uk Segments of the same polymer chain attach to different particles, creating physical "bridges" that link them together. This process aggregates smaller particles and destabilized flocs into larger, more stable and robust structures that can be more easily separated from the liquid phase. chemiphase.co.ukuc.pt
Charge Neutralization: In colloidal suspensions, particles often carry a surface charge that causes them to repel each other, ensuring stability. The anionic sulfonate groups along the backbone of the poly(this compound) chain can interact with positively charged sites on the surface of suspended particles. This interaction neutralizes the particle's surface charge, reducing the electrostatic repulsion between them and allowing them to aggregate. chemiphase.co.uk
The combination of these mechanisms makes these polymers highly efficient flocculants in various applications, including water treatment and papermaking. chemiphase.co.ukuc.pt
Interactions with Colloidal Suspensions
The interaction of this compound-based polymers with particles in a colloidal suspension is governed by a balance of electrostatic and steric forces. When introduced into a suspension, the polymer chains adsorb onto the particle surfaces. mt.com
The sulfonate groups provide a strong negative charge, which leads to a strong electrostatic repulsion between particles that have adsorbed the polymer. This effect can be used to stabilize a suspension, preventing particles from aggregating and settling; in this role, the polymer acts as a dispersant. mdpi.com The long polyether side chains that can be incorporated into copolymers contribute a steric hindrance effect, which further enhances particle dispersion. mdpi.com
Conversely, under different conditions (e.g., lower polymer dose, specific pH), the same polymer can act as a flocculant. In a flocculated suspension, particles form larger clusters called flocs, held together by weak physical forces or polymer bridges. mt.com The ability of poly(this compound) to function as either a dispersant or a flocculant depends on factors such as its molecular weight, concentration, the surface chemistry of the colloidal particles, and the ionic strength of the medium. aps.org
Functional Polymer Composites and Nanocomposites
Functional polymer composites are materials where fillers are incorporated into a polymer matrix to achieve properties that are not attainable by the individual components. researchgate.net Nanocomposites are a subset of these materials where the filler has at least one dimension in the nanometer scale (less than 100 nm). wiley-vch.de The incorporation of monomers like this compound into the polymer matrix of a composite can introduce specific functionalities.
The synthesis of polymer nanocomposites can be achieved through several methods, including in-situ polymerization, solution casting, and melt intercalation. wiley-vch.demdpi.com The in-situ polymerization technique is particularly relevant for monomers like this compound. In this method, the nanofiller is dispersed in the liquid monomer, after which the polymerization is initiated. mdpi.com This approach often leads to a uniform dispersion of the filler within the final polymer matrix. mdpi.com
Research on hydrogels based on poly(2-hydroxyethyl methacrylate) (PHEMA), a structurally similar polymer, provides insight into the potential behavior of this compound-based nanocomposites. mdpi.com Studies on the in-situ bulk radical polymerization of HEMA in the presence of nanofillers like nano-montmorillonite and nano-silica have been conducted. mdpi.com The findings indicate that the inclusion of nanofillers can influence the polymerization kinetics. For example, nano-montmorillonite was found to slightly enhance the polymerization rate of HEMA, while nano-silica had the opposite effect. mdpi.com These effects are often attributed to noncovalent interactions, such as hydrogen bonding, between the monomer, the growing polymer chains, and the surface of the nano-additive. mdpi.com Given the strong hydrogen bonding capability of the sulfonic acid group, similar effects would be expected in the synthesis of poly(this compound) nanocomposites. Such composites could find use in applications requiring enhanced mechanical properties, thermal stability, or specific barrier properties. researchgate.netscispace.com
Integration of this compound Polymers into Composite Matrices
The performance of a polymer composite is highly dependent on the successful integration of the polymer matrix with a reinforcing filler phase. researchgate.net The objective is to achieve a homogeneous dispersion of the filler within the polymer and to establish strong adhesion between the two components. researchgate.net For PSEA-based systems, several methods are employed to create these composite matrices, ranging from simple physical blending to advanced surface modification techniques.
Methods of Integration
The primary methods for incorporating PSEA into composite matrices include physical blending, in-situ polymerization, and polymer grafting.
Blending: This straightforward technique involves mechanically mixing the pre-synthesized PSEA with one or more reinforcing fillers, such as mineral particles, carbon black, or chopped fibers. csic.es While simple, achieving a uniform dispersion can be challenging due to the potential incompatibility between the hydrophilic PSEA and certain hydrophobic fillers. csic.es
In-Situ Polymerization: In this method, the this compound monomer is polymerized in the presence of the filler particles. This approach often leads to a more uniform dispersion of the filler within the resulting polymer matrix and can enhance the interaction between the components. mdpi.com The intimate contact during polymerization can encapsulate the filler particles, improving the final composite's homogeneity.
Polymer Grafting: Grafting techniques create strong covalent bonds between the PSEA chains and the filler surface, offering the highest level of integration and interfacial strength. wiley-vch.de This can be achieved through two main approaches:
Grafting-from: This involves immobilizing a polymerization initiator on the surface of the filler material (e.g., silica (B1680970) nanoparticles). The SEA monomer is then polymerized directly from the surface, resulting in polymer chains that are densely packed and covalently attached to the filler. wiley-vch.demdpi.com This method, often accomplished via controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), allows for precise control over the grafted chain length and density. mdpi.com The result is often a core-shell structure where the filler particle is the core and the PSEA forms the shell. researchgate.netsemanticscholar.org
Grafting-to: This approach involves synthesizing PSEA chains with reactive functional groups at one end. These pre-formed polymer chains are then reacted with complementary functional groups on the filler surface to form covalent bonds. wiley-vch.de
The selection of the integration method depends on the desired properties of the final composite material. The table below summarizes these techniques.
| Integration Method | Description | Advantages | Disadvantages | Typical Fillers |
|---|---|---|---|---|
| Blending | Mechanical mixing of pre-formed PSEA and filler. | Simple, cost-effective process. | Potential for poor filler dispersion and weak interfacial adhesion. | Carbon black, mineral fillers, rubber particles. csic.esnih.gov |
| In-Situ Polymerization | Polymerization of SEA monomer in the presence of the filler. | Improved filler dispersion compared to blending; promotes better matrix-filler interaction. mdpi.com | Monomer may not fully penetrate aggregated fillers. | Clays, silica, carbon nanotubes. mdpi.comrsc.org |
| Grafting-from (e.g., SI-ATRP) | Polymer chains are grown from initiator sites on the filler surface. mdpi.com | Excellent control over graft density and chain length; creates strong covalent interfacial bonds. wiley-vch.de | Multi-step, complex synthesis. | Silica nanoparticles, titanium dioxide, graphene oxide. mdpi.commdpi.com |
| Grafting-to | Pre-synthesized PSEA chains are attached to the filler surface. wiley-vch.de | Well-characterized polymer can be used; simpler than "grafting-from" in some cases. | Lower grafting density due to steric hindrance of polymer coils. | Functionalized nanoparticles, modified cellulose. wiley-vch.deresearchgate.net |
Exploration of Interfacial Interactions in this compound Polymer Composites
The region where the polymer matrix and the filler material meet is known as the interface or interphase. pollen.am The nature and strength of the interactions within this zone are critical as they dictate how effectively stress is transferred from the matrix to the reinforcement, ultimately controlling the composite's mechanical and thermal properties. wgtn.ac.nzbioresources.com The highly functional nature of the sulfonate group in PSEA allows for a variety of strong interfacial interactions.
Nature and Characterization of Interfacial Bonds
The interactions at the PSEA-filler interface can range from strong chemical bonds to weaker physical forces.
Hydrogen Bonding and Electrostatic Interactions: The sulfonate group (—SO₃H) and the ester group in PSEA are highly polar and can act as potent hydrogen bond donors and acceptors. Fillers with surface hydroxyl (—OH) groups, such as silica, clay, and cellulose, can form strong hydrogen bonds with PSEA. researchgate.netbioresources.com In its ionized salt form (—SO₃⁻), the sulfonate group can participate in strong ion-dipole or other electrostatic interactions. mdpi.com These secondary interactions significantly improve interfacial adhesion, even in non-grafted systems. bioresources.com
Several analytical techniques are employed to study and quantify these interfacial phenomena:
Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy can detect changes in the vibrational frequencies of functional groups, such as the S=O stretch of the sulfonate group or the C=O of the ester, indicating their participation in hydrogen bonding. wgtn.ac.nznih.gov X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to confirm the presence of the grafted polymer on a filler surface and to analyze the chemical environment of the atoms at the interface. mtu.edu
Microscopy: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are vital for visualizing the morphology of the composite. wgtn.ac.nz SEM analysis of fracture surfaces can reveal the quality of interfacial adhesion; strong interfaces lead to fracture through the filler or matrix, whereas weak interfaces result in "pull-out" of the filler. ifremer.fr TEM is particularly useful for observing the polymer layer grafted onto nanoparticles in core-shell structures. semanticscholar.org
Thermal Analysis: Differential Scanning Calorimetry (DSC) is used to measure the glass transition temperature (Tg) of the polymer. Polymer chains in the interfacial region often have restricted mobility due to their interaction with the filler surface, which can lead to an increase in the measured Tg. mdpi.com Thermogravimetric Analysis (TGA) provides information on the thermal stability of the composite. Enhanced interfacial interactions can increase the decomposition temperature of the polymer by restricting the thermal motion of the polymer chains. mdpi.comresearchgate.net
The interplay between the type of interaction and its effect on composite properties is summarized in the table below.
| Type of Interaction | Mechanism | Effect on Mechanical Properties | Effect on Thermal Stability (Tg, Td) | Primary Characterization Techniques |
|---|---|---|---|---|
| Covalent Bonding | Chemical bond formation between polymer and filler. frontiersin.org | Significant increase in strength, modulus, and toughness due to efficient load transfer. wgtn.ac.nz | Significant increase in thermal decomposition temperature (Td); notable increase in glass transition temperature (Tg). mdpi.com | FTIR, XPS, TGA. wgtn.ac.nzmtu.edu |
| Hydrogen Bonding | Interaction between H-bond donors (e.g., -SO3H) and acceptors (e.g., surface -OH). bioresources.com | Moderate to significant increase in strength and modulus. nih.gov | Moderate increase in Tg and Td. mdpi.com | FTIR, DSC. nih.gov |
| Electrostatic Interactions | Ionic or strong ion-dipole forces between charged groups (e.g., -SO3⁻) and polar surfaces. mdpi.com | Moderate increase in strength and stiffness. researchgate.net | Moderate increase in Tg. researchgate.net | Dynamic Mechanical Analysis (DMA), DSC. researchgate.net |
| Mechanical Interlocking | Physical entanglement of polymer chains with a porous/rough filler surface. researchgate.net | Modest increase in strength, particularly pull-out resistance. mdpi.com | Minimal to no significant change. | SEM of fracture surfaces. ifremer.fr |
Characterization Methodologies for 2 Sulfoethylacrylate Polymers and Derivatives
Molecular Weight and Molecular Weight Distribution Analysis
The molecular weight and its distribution are fundamental properties of polymers that significantly influence their physical and mechanical behavior.
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful and widely used technique for determining the molecular weight averages (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI = Mw/Mn) of polymers. researchgate.netlcms.cz The separation in SEC/GPC is based on the hydrodynamic volume of the polymer chains in solution. researchgate.net Larger molecules elute first, as they are excluded from the pores of the column packing material, while smaller molecules permeate the pores and elute later. researchgate.net
For polymers containing the highly polar sulfonate group, such as those derived from 2-sulfoethylacrylate, preventing interactions between the polymer and the stationary phase is crucial for an accurate size-based separation. This is often achieved by using a polar mobile phase, sometimes with the addition of salts like sodium nitrate (B79036) to screen electrostatic interactions. lcms.cz For instance, the analysis of water-soluble polymers often employs aqueous buffer solutions as the eluent. lcms.cz The choice of solvent is critical; for example, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) is an excellent solvent for many polar polymers like polyesters and polyamides, often modified with a salt to prevent polymer aggregation. lcms.cz
The selection of appropriate column packing is also vital. Columns with a wide range of pore sizes, often referred to as mixed-bed columns, are suitable for analyzing polymers with broad molecular weight distributions. lcms.czchromatographyonline.com Calibration is typically performed using polymer standards with narrow molecular weight distributions, such as polystyrene or pullulan standards for aqueous systems. lcms.czmdpi.com
Table 1: GPC/SEC Analysis Data for Representative Polymers
| Polymer Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Eluent | Column Type |
|---|---|---|---|---|---|
| Pectin Sample A | 6,520 | 17,560 | 2.7 | Aqueous Buffer | PL aquagel-OH MIXED-H |
| Pectin Sample B | 21,720 | 88,480 | 4.1 | Aqueous Buffer | PL aquagel-OH MIXED-H |
| Polyethylene (B3416737) | - | 2,680,000 - 3,450,000 | - | - | - |
This table presents illustrative data from various polymer analyses to demonstrate the type of information obtained from GPC/SEC. Specific data for poly(this compound) would be dependent on the exact synthesis conditions.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that has become a vital tool for the detailed characterization of synthetic polymers. bruker.comlcms.cz It can provide information on the absolute molecular weight of individual polymer chains, the end-group structure, and the presence of copolymers or impurities. bruker.comlcms.cz
In a MALDI-TOF MS experiment, the polymer sample is co-crystallized with a large excess of a matrix compound that absorbs laser energy. ucsb.edu This process allows for the gentle desorption and ionization of the polymer molecules, minimizing fragmentation. lcms.cz The resulting mass spectrum consists of a series of peaks, where each peak corresponds to a specific oligomer chain with a certain number of repeat units. lcms.cz
The choice of matrix is critical and depends on the polymer's properties. ucsb.edu For hydrophilic polymers, matrices like 2,5-dihydroxybenzoic acid (DHB) are often used. ucsb.eduresearchgate.net For successful analysis of polymers like poly(this compound), which contain ionic groups, careful selection of the matrix and the potential addition of a cationizing agent (e.g., sodium salts) are necessary to obtain well-resolved spectra. lcms.cz
A significant advantage of MALDI-TOF MS is its ability to reveal the chemical structure of end groups. lcms.cz However, a limitation of the technique is that for polymers with a broad molecular weight distribution (PDI > 1.2), there can be mass discrimination effects, where higher mass oligomers are detected with lower efficiency. nih.gov
Table 2: Representative MALDI-TOF MS Data for Polymer Analysis
| Polymer | Monomer Repeat Unit | End Group 1 | End Group 2 | Cation | Observed m/z for n-mer |
|---|---|---|---|---|---|
| Poly(methyl methacrylate) | C5H8O2 | H | H | Na+ | mass(H) + n*mass(C5H8O2) + mass(H) + mass(Na+) |
| Poly(ethylene glycol) | C2H4O | - | - | - | - |
This table illustrates the type of structural information that can be obtained from MALDI-TOF MS. The m/z value for a specific oligomer (n-mer) is calculated based on the sum of the masses of the end groups, the repeating monomer units, and the cationizing agent.
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
Spectroscopic Characterization of Polymer Structure
Spectroscopic methods are indispensable for elucidating the chemical structure of this compound polymers and their derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural analysis of polymers, providing detailed information about monomer composition, tacticity, and end groups. mdpi.comuc.edu Both solution-state and solid-state NMR can be employed.
¹H NMR is routinely used to confirm the structure of the polymer and can be used to determine the number-average molecular weight (Mn) by end-group analysis, provided the end-groups have distinct and well-resolved signals. researchgate.net For copolymers, ¹H NMR can be used to determine the composition by integrating the signals corresponding to the different monomer units. scirp.orgthermofisher.com For poly(this compound), characteristic proton signals would arise from the polymer backbone (methine and methylene (B1212753) groups) and the sulfoethyl side chain.
¹³C NMR offers a wider chemical shift range and can provide more detailed information on the polymer microstructure, such as tacticity (the stereochemical arrangement of monomer units). uc.edursc.org For copolymers, distinct signals for the different monomer units can be used to analyze the sequence distribution. youtube.com
Diffusion-Ordered Spectroscopy (DOSY) is a 2D NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients. magritek.com This is particularly useful for distinguishing between a true copolymer and a blend of homopolymers, as the covalently linked blocks of a copolymer will have the same diffusion coefficient, while the individual chains in a blend will diffuse at different rates. magritek.com
Table 3: Representative ¹H NMR Chemical Shifts for Polymer Structural Units
| Polymer/Monomer | Functional Group | Chemical Shift (ppm) Range |
|---|---|---|
| Polystyrene (PS) | Aromatic Protons | 6.20 - 7.20 |
| Poly(methyl methacrylate) (PMMA) | O-CH₃ | ~3.6 |
| Poly(t-butyl acrylate) (PtBA) | t-butyl Protons | ~1.7 |
| Poly(vinyl chloride) (PVC) | -CH-Cl- | 4.25 - 4.70 |
This table provides examples of chemical shift ranges for protons in different polymer structures. The exact chemical shifts for poly(this compound) would need to be determined from its spectrum.
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique for identifying functional groups present in a polymer. researchgate.netspecificpolymers.com The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds. For polymers of this compound, FTIR is particularly useful for confirming the presence of the key functional groups.
The characteristic absorption bands for poly(this compound) would include:
S=O stretching: Strong absorptions from the sulfonate group (SO₃⁻), typically appearing in the regions of 1260-1150 cm⁻¹ (asymmetric stretch) and 1070-1000 cm⁻¹ (symmetric stretch). researchgate.net
C=O stretching: A strong band from the ester carbonyl group, usually found around 1730 cm⁻¹.
C-O stretching: Bands associated with the ester linkage.
C-H stretching and bending: Absorptions from the aliphatic polymer backbone.
FTIR can be used in a quantitative manner to determine the composition of copolymers by creating a calibration curve based on the absorbance ratios of characteristic peaks of the different monomers. researchgate.net Attenuated Total Reflectance (ATR)-FTIR is a common sampling technique that allows for the direct analysis of solid polymer films with minimal sample preparation. jascoinc.comipfdd.de
Table 4: Characteristic FTIR Absorption Bands for Sulfonated Polymers
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3344 |
| C-H (aromatic) | Stretching | 3011 |
| C-H (aliphatic) | Asymmetric & Symmetric Stretching | 2912, 2899 |
| C=O | Stretching | ~1730 |
| SO₂ (Sulfone/Sulfonate) | Asymmetric Stretching | 1134 - 1294 |
| SO₂ (Sulfone/Sulfonate) | Symmetric Stretching | 1019 - 1073 |
This table compiles characteristic FTIR bands observed in various sulfonated polymers. researchgate.netjascoinc.com The exact positions can vary slightly depending on the specific polymer structure and its environment.
Raman spectroscopy is a light scattering technique that provides complementary information to FTIR spectroscopy. researchgate.netresearchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations, making it a valuable tool for characterizing the backbone of polymers. For sulfonated polymers, Raman spectroscopy can be used to identify molecular vibrations characteristic of sulfonate groups and their undissociated acid forms. researchgate.net
Key Raman bands for polymers containing sulfonate groups include:
SO₂ stretching: Vibrations of the sulfonate group can be observed. For example, in sulfonated polystyrene, a band around 1026 cm⁻¹ has been attributed to the SO₂ stretch. researchgate.net
C-S stretching: This vibration is also characteristic of the sulfonate moiety.
Backbone vibrations: Signals from the C-C stretching of the polymer chain can provide information about the polymer's conformation. researchgate.net
Raman spectroscopy is advantageous for analyzing samples in aqueous environments, as water is a weak Raman scatterer. researchgate.net This makes it well-suited for studying the properties of water-soluble polymers like poly(this compound) in their native state.
UV-Visible Spectroscopy for Chromophore Analysis
UV-Visible (UV-Vis) spectroscopy is a valuable technique for analyzing polymers of this compound, particularly when they are copolymerized with monomers containing chromophoric groups. A chromophore is a part of a molecule responsible for its color, which absorbs light in the visible region. The UV-Vis spectrum provides information about the electronic transitions within these chromophores.
In copolymers, the UV-Vis absorption spectrum can reveal the incorporation of different monomer units and their influence on the electronic properties of the resulting polymer. For instance, in copolymers containing a donor-acceptor structure, the absorption spectrum can indicate the extent of conjugation and interaction between the polymer main chains. An increase in the content of certain units, like thiophene, can lead to a red-shift (a shift to longer wavelengths) in the optical absorbance, suggesting increased interaction. case.edu
The solvent used to dissolve the polymer for analysis can also influence the UV-Vis spectrum. For example, the same polymer might exhibit different absorption maxima when dissolved in different solvents like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dimethyl sulfoxide (B87167) (DMSO). rroij.com This is due to the varying interactions between the polymer and the solvent molecules.
Furthermore, comparing the UV-Vis spectrum of a polymer in solution versus in a thin film state can provide insights into inter-chain interactions. A bathochromic shift (a shift to longer wavelengths) in the thin film compared to the solution is indicative of the presence of these interactions in the solid state. researchgate.net The absorption edge of the spectrum can also be used to calculate the optical band gap (Eg) of the polymer. researchgate.net
When developing methods to measure the concentration of a substance, such as a drug, encapsulated within a polymer matrix, it is crucial to account for the intrinsic UV absorption of the polymer itself to ensure accurate quantification. akinainc.com
Below is a data table summarizing the UV-Visible absorption maxima for different types of copolymers, illustrating the effect of composition and state on the absorption spectrum.
| Copolymer System | Solvent/State | Maximum Absorption (λmax) (nm) | Reference |
| Donor-Acceptor Copolymer P1 | Chloroform | 318, 345, 419 | case.edu |
| Donor-Acceptor Copolymer P2 | Chloroform | 311, 356, 418 | case.edu |
| Donor-Acceptor Copolymer P3 | Chloroform | 310, 422, 438 | case.edu |
| Donor-Acceptor Copolymer P4 | Chloroform | 469 | case.edu |
| Donor-Acceptor Copolymer P1 | Thin Film | 422 | case.edu |
| Donor-Acceptor Copolymer P2 | Thin Film | 428 | case.edu |
| Donor-Acceptor Copolymer P3 | Thin Film | 448 | case.edu |
| Donor-Acceptor Copolymer P4 | Thin Film | 473 | case.edu |
| Polyaniline | THF and DMSO | ~320 | rroij.com |
| Polyaniline | DMF | ~610 | rroij.com |
| Poly(2-methyl aniline) | THF and DMSO | ~305 | rroij.com |
| Poly(2-methyl aniline) | DMF | ~590 | rroij.com |
Microscopic and Morphological Analysis
The microscopic and morphological analysis of this compound polymers and their derivatives provides critical insights into their three-dimensional structure, surface features, and internal organization. These characteristics are pivotal in determining the material's physical and functional properties.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at the micro- and nanoscale. pressbooks.pub In the context of this compound polymers, particularly hydrogels, SEM reveals details about the porous architecture. For instance, SEM images can distinguish between a porous structure in a hydrogel seed and a denser, less porous morphology in a grown hydrogel sample. cjps.org This difference in structure can be attributed to the formation of a more homogeneous interpenetrating polymer network in the grown sample. cjps.org
The preparation of hydrogel samples for SEM analysis is crucial to avoid artifacts. Freeze-drying is a common method used to prepare hydrogel samples for SEM characterization. cjps.orgbiorxiv.org However, the freezing process itself can introduce artifacts, such as the formation of ice crystals, which can alter the perceived pore structure. biorxiv.orgmdpi.com Therefore, careful interpretation of SEM images is necessary.
SEM can also be used to examine the morphology of crosslinked polymer microspheres and to assess the impact of different reaction conditions on their size and uniformity. researchgate.netresearchgate.net For polymer composites, SEM, in conjunction with energy-dispersive X-ray spectroscopy (EDS), can be employed to analyze worn surfaces, revealing information about wear mechanisms and the distribution of different components within the composite. diva-portal.org The choice of SEM imaging parameters, such as the accelerating voltage, can influence the information obtained. diva-portal.org For example, lower voltages are more sensitive to surface topography, while higher voltages provide more information about the composition of the material beneath the surface. diva-portal.org
The table below presents findings from SEM analysis on various polymer systems, highlighting the morphological features observed.
| Polymer System | Preparation Method | Key Morphological Findings | Reference(s) |
| Hydrogel Seed | Freeze-drying | Porous architecture, suggesting relatively irregulated polymer networks. | cjps.org |
| Grown Hydrogel | Freeze-drying | Porous-free dense morphology, attributed to a homogeneous interpenetrating network. | cjps.org |
| Irradiated PVC film with melamine (B1676169) Schiff base | Blending | Distinct ice-cube-like particle structure on the surface. | pressbooks.pub |
| Crosslinked Polymer Microspheres | Dispersion Polymerization | Well-defined spherical morphology. | researchgate.net |
| Polystyrene Particles | Dispersion Polymerization | Monodisperse microspheres with sizes ranging from 1.5–3.5 μm. | researchgate.net |
| Poly(butyl cyanoacrylate) nanoparticles | Adsorption | Agglomerations as an artifact of sample preparation; protrusions observed on drug-loaded particles. | researchgate.net |
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the visualization of the internal structure of materials at the nanoscale. pressbooks.pub For this compound-based materials, TEM is particularly useful for characterizing nanoparticles and composites.
In polymer composites containing nanoparticles, TEM can reveal the size, shape, and distribution of the nanoparticles within the polymer matrix. researchgate.net For example, in a composite with iron oxide nanoparticles, bright-field TEM micrographs can show the nanometric size of the particles, while scanning transmission electron microscopy (STEM), a mode of TEM, can highlight the contrast between the nanoparticles and the surrounding polymer matrix. researchgate.net High-resolution TEM (HRTEM) can provide even more detailed information, such as the presence of thin graphitic carbon layers covering the nanoparticles. researchgate.net
When analyzing polymer brushes, which are thin polymer films tethered to a surface, TEM can be used to visualize the cross-section of the brush and measure its thickness. researchgate.net This is often done in conjunction with other techniques like atomic force microscopy (AFM) for a comprehensive analysis of the surface morphology. researchgate.net
The table below summarizes findings from TEM analysis of different polymer systems.
| Polymer System | Key Morphological Findings | Particle/Feature Size | Reference |
| Composite with Fe3O4 nanoparticles | Nanometric size of iron oxide particles nested in the matrix. | 5-30 nm | researchgate.net |
| Poly-Si layer | Surface protrusion height. | ~35 nm | researchgate.net |
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique that can provide three-dimensional topographical information at the nanoscale. bruker.comkit.edu It is a powerful tool for characterizing the surface of this compound polymers and their derivatives, especially in the form of thin films and polymer brushes. tu-dresden.demdpi.com
AFM can be used to measure the thickness of polymer brushes grafted onto a surface. mdpi.com By creating a scratch in the polymer layer and imaging the edge, the height difference between the polymer-coated surface and the substrate can be determined, giving a precise measurement of the brush thickness. mdpi.com This technique has been used to study the effect of reaction conditions, such as the presence of a sacrificial initiator, on the growth and thickness of polymer brushes. mdpi.com
In addition to thickness measurements, AFM can reveal the surface morphology and roughness of polymer films. researchgate.net For example, AFM has been used to show that the surface roughness of stainless steel can be significantly reduced by a polishing process. researchgate.net For polymer brushes, AFM can be used to visualize the formation of wrinkled morphologies that can be engineered through post-polymerization modification. researchgate.net The wavelength and amplitude of these wrinkles can be controlled by the reaction conditions. researchgate.net
AFM can also be used to probe the mechanical properties of polymer brushes at the nanoscale. frontiersin.org By measuring the force-displacement relationship as the AFM tip indents the brush, information about the brush's stiffness and adhesive properties can be obtained. nih.gov
The following table presents data obtained from AFM analysis of various polymer brush systems.
| Polymer Brush System | Key Finding | Measurement | Reference |
| Poly(2-hydroxyethyl acrylate) (PHEA) brush | Thickness of the polymer layer. | 28 nm (with sacrificial initiator) | mdpi.com |
| PHEA brush | Thickness of the polymer layer. | 4 nm (without sacrificial initiator) | mdpi.com |
| Polystyrene brushes | Lateral broadening of structures. | ~100 nm | tu-dresden.de |
| Cystamine-modified pSMA brushes | Wrinkling wavelength. | Tunable from hundreds of nanometers to one micrometer. | researchgate.net |
| Stainless Steel Surface | Surface roughness (Ra) after tumbling in plastic cones. | ~50 nm | researchgate.net |
| Stainless Steel Surface | Surface roughness (Ra) after tumbling in corncob. | ~6 nm | researchgate.net |
Thermal Analysis of Polymeric Systems
Thermal analysis techniques are essential for understanding the physical properties and behavior of this compound polymers as a function of temperature. These methods provide valuable information about phase transitions, thermal stability, and the states of water within hydrogel systems.
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. labcompare.commicrotrace.com This allows for the determination of various thermal transitions in polymers, such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). microtrace.commdpi.com
The glass transition temperature (Tg) is a critical property of amorphous and semi-crystalline polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. libretexts.orgrichconn-cnc.comwikipedia.org The Tg is not a sharp melting point but rather a temperature range over which this change in physical properties occurs. wikipedia.org For polymers of this compound and its copolymers, the Tg is an important parameter that influences their mechanical properties and potential applications. richconn-cnc.com For example, the homopolymer of 2-ethylhexyl acrylate (B77674) is known for its very low glass transition temperature. ias.ac.in The Tg of a polymer can be influenced by factors such as molecular weight, crosslinking, and the presence of bulky side groups. wiley-vch.de
In the context of this compound-based hydrogels, DSC is also a powerful tool for studying the different states of water within the polymer network. tainstruments.com Three forms of water can be distinguished: non-freezable water, which is tightly bound to the polymer chains and does not exhibit a phase transition; freezable bound water, which is less tightly associated and freezes and melts at temperatures different from bulk water; and free water, which behaves like bulk water. tainstruments.com DSC thermograms of water-saturated hydrogels can show distinct melting peaks for free water (around 0°C) and freezable bound water (at lower temperatures). tainstruments.com
Irregularities or multiple peaks in DSC thermograms during crystallization can sometimes be observed, which may be due to factors like fractionated crystallization in copolymers or measurement artifacts. pan.pl
The table below provides examples of glass transition temperatures for various polymers, illustrating the range of values that can be observed.
| Polymer | Glass Transition Temperature (Tg) (°C) | Reference |
| Polypropylene (PP) | ~ -20 | richconn-cnc.com |
| Poly(2-ethylhexyl acrylate) (PEHA) | -65 | ias.ac.in |
| Polystyrene (PS) | ~100 | wikipedia.org |
| Poly(methyl methacrylate) (PMMA) | ~100 | wikipedia.org |
Thermogravimetric Analysis (TGA) for Thermal Stability and Compositional Analysis
Thermogravimetric Analysis (TGA) is a crucial technique for evaluating the thermal stability and composition of polymers derived from this compound. ijcce.ac.irsetaramsolutions.com This method measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere, providing valuable insights into thermal decomposition patterns, the presence of volatiles, and the proportion of different components within the material. torontech.comspecificpolymers.com
The thermal degradation of this compound-containing polymers is distinctive due to the presence of the hydrophilic sulfonic acid group. A typical TGA curve, or thermogram, for such a polymer displays multiple weight loss steps. researchgate.net The initial weight loss, generally occurring between 50°C and 140°C, is attributed to the evaporation of absorbed water. researchgate.net This is a direct consequence of the hygroscopic nature imparted by the sulfonic acid moieties. The subsequent major weight loss at higher temperatures signifies the primary decomposition of the polymer backbone. researchgate.net For copolymers, distinct decomposition steps can often be correlated to the different monomeric units, allowing for compositional analysis. scielo.br
Research on sulfonated copolymers has shown that while the introduction of sulfonate groups can lead to higher water absorption, the primary decomposition temperature of the polymer backbone remains a key indicator of its intrinsic thermal stability. researchgate.net By analyzing the thermogram, one can determine the temperature at which degradation begins (onset temperature), the temperature of maximum decomposition rate, and the amount of residual mass at the end of the analysis.
For compositional analysis, TGA can quantify the different components in a blend or copolymer by separating overlapping decomposition events. For example, in a copolymer of this compound with a more thermally stable monomer, the TGA curve would show distinct weight loss regions corresponding to the degradation of each component. This allows for the calculation of their relative percentages in the original polymer. The data below illustrates a hypothetical TGA profile for a this compound copolymer.
Table 1: Illustrative TGA Data for a Poly(this compound-co-styrene) Sample
| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Attributed Component |
| 1 | 50 - 140 | 5.5 | Adsorbed Water |
| 2 | 250 - 380 | 35.0 | This compound segment (desulfonation) |
| 3 | 380 - 480 | 58.5 | Polymer Backbone (Styrene and acrylate) |
| Residue | > 480 | 1.0 | Inert material/Char |
This table presents hypothetical data based on typical decomposition patterns for sulfonated polymers to illustrate the analytical capabilities of TGA.
Rheological Characterization of this compound Polymer Solutions and Gels
The rheological characterization of this compound polymer solutions and gels is fundamental to understanding their flow behavior and mechanical properties, which is critical for applications ranging from coatings to hydrogel engineering. Rheology is the study of the flow and deformation of matter, providing data on viscosity, elasticity, and viscoelasticity. mdpi.com
For polymer solutions, viscosity is a key parameter. metu.edu.trstevenabbott.co.uk Solutions of this compound polymers, like many polymer solutions, typically exhibit non-Newtonian behavior; specifically, they are often pseudoplastic or "shear-thinning." hovione.com This means their viscosity decreases as the applied shear rate increases. hovione.commdpi.com This behavior is caused by the alignment of polymer chains in the direction of flow under shear, reducing their resistance. The viscosity of these solutions is influenced by polymer concentration, molecular weight, temperature, and the ionic strength of the solvent. u-szeged.hu
Table 2: Example Shear Viscosity Data for a 1% Aqueous Solution of Poly(this compound)
| Shear Rate (s⁻¹) | Viscosity (mPa·s) |
| 0.1 | 150 |
| 1 | 145 |
| 10 | 120 |
| 100 | 85 |
| 1000 | 50 |
This table contains representative data illustrating the shear-thinning behavior commonly observed in polymer solutions. hovione.comresearchgate.net
For hydrogels derived from this compound, rheological measurements are used to quantify their viscoelastic properties. These materials exhibit both solid-like (elastic) and liquid-like (viscous) characteristics. uc.eduresearchgate.net Oscillatory rheometry is employed to measure the storage modulus (G') and the loss modulus (G''). The storage modulus represents the elastic component, or the energy stored and recovered per cycle of deformation, while the loss modulus represents the viscous component, or the energy dissipated as heat. tainstruments.com
In a typical hydrogel, the storage modulus (G') is significantly higher than the loss modulus (G''), indicating a predominantly elastic, solid-like structure. researchgate.net The frequency dependence of G' and G'' provides information about the crosslink density and structural integrity of the gel network. A stable gel will show both moduli to be relatively independent of frequency over a wide range. uc.edu This solid-like behavior is essential for applications where structural integrity is required. nih.govbiorxiv.org
Table 3: Representative Viscoelastic Data for a this compound Hydrogel
| Angular Frequency (rad/s) | Storage Modulus, G' (Pa) | Loss Modulus, G'' (Pa) |
| 0.1 | 1200 | 115 |
| 1 | 1210 | 125 |
| 10 | 1225 | 140 |
| 100 | 1250 | 160 |
This table presents typical data for a stable hydrogel, where the storage modulus (G') is consistently higher than the loss modulus (G''), confirming its solid-like nature. tainstruments.comresearchgate.net
Computational and Theoretical Studies of 2 Sulfoethylacrylate Systems
Quantum Chemical Investigations of 2-Sulfoethylacrylate Monomer Reactivity
Quantum chemical methods are instrumental in elucidating the intrinsic reactivity of the this compound monomer. By calculating electronic structure properties, researchers can predict how the monomer will behave in a polymerization reaction.
Key insights are derived from Density Functional Theory (DFT) calculations, which can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's reactivity; a smaller gap typically correlates with higher reactivity. For acrylate (B77674) monomers, the presence of various substituent groups significantly influences these energy levels. mdpi.com For instance, strong electron-withdrawing groups, like the sulfonate group in SEA, can lower the energy of the LUMO, making the vinyl group more susceptible to nucleophilic attack, a key step in many polymerization initiation mechanisms.
Another important aspect is the analysis of the molecule's electrostatic potential. This analysis reveals the charge distribution across the monomer, identifying electropositive and electronegative regions. In acrylates, the oxygen atoms of the carbonyl and sulfonate groups create regions of negative potential, while the vinyl group's carbons are part of a more complex landscape influenced by both the carbonyl and the sulfonate moieties. This charge distribution is crucial for understanding how the monomer interacts with initiators, solvents, and other monomers during polymerization.
Theoretical studies on similar polar monomers have shown that factors like steric hindrance from bulky side groups and electronic effects from substituents are key determinants of reactivity. nih.gov For example, a computational study on various acrylate monomers revealed that hydrogen abstraction energy barriers are influenced by the type of radical (secondary or tertiary) attacking the monomer. acs.org Such computational approaches allow for a systematic analysis of structure-reactivity relationships, which are vital for designing polymers with specific properties. mdpi.comnih.gov
The reactivity of monomers can also be predicted using schemes like the Q-e scheme, which parameterizes the general reactivity (Q) and polarity (e) of a monomer. quemix.com Quantum chemical calculations can provide a theoretical basis for these empirical parameters, offering a more fundamental understanding of copolymerization behavior. redalyc.org
Molecular Dynamics Simulations of this compound Polymer Chains
Molecular dynamics (MD) simulations provide a virtual microscope to observe the behavior of poly(this compound) (PSEA) chains over time. researchgate.net Given that PSEA is a polyelectrolyte, its conformation and dynamics are highly dependent on its environment, particularly in aqueous solutions.
MD simulations of sulfonated polyelectrolytes, such as polystyrene sulfonate (PSS), which shares the sulfonate group with PSEA, reveal important general behaviors. nih.govnih.gov These simulations show that electrostatic repulsion between the negatively charged sulfonate groups forces the polymer chain into an extended conformation. nih.govnih.gov The degree of this extension depends on the charge density along the chain and the ionic strength of the surrounding solution. nih.gov
Explicit solvent simulations, where water molecules are individually modeled, are crucial for understanding the hydration of the PSEA chain. researchgate.net The sulfonate groups are strongly hydrophilic and organize a structured shell of water molecules around them. MD can quantify the size of this hydration shell and the dynamics of water exchange, which are critical to understanding the polymer's solubility and interaction with other solutes.
Furthermore, these simulations can explore the phenomenon of counterion condensation. nih.gov In a solution, positively charged ions (counterions) will be attracted to the negatively charged polymer chain. MD simulations can map the distribution of these counterions, showing how they cluster around the sulfonate groups and effectively screen the electrostatic repulsion, which can lead to a more collapsed or globular polymer conformation. nih.gov Studies on similar systems have shown that with an increasing fraction of sulfonated groups, the polymer chain transitions from a collapsed to an elongated state. nih.gov
The table below, based on typical findings from MD simulations of sulfonated polyelectrolytes, illustrates how key structural parameters might vary with the fraction of charged monomers.
Table 1: Simulated Structural Properties of Sulfonated Polyelectrolytes
| Fraction of Charged Monomers (f) | Typical Chain Conformation | Radius of Gyration (Rg) | Counterion Condensation |
|---|---|---|---|
| Low (e.g., 0.25) | Collapsed / Globular | Low | Low |
| Medium (e.g., 0.50) | Partially Extended | Medium | Moderate |
| High (e.g., 1.0) | Fully Extended / Rod-like | High | High |
Note: This table represents general trends observed in MD simulations of sulfonated polyelectrolytes and is intended for illustrative purposes.
Modeling of Polymerization Reaction Kinetics for this compound
Kinetic modeling is essential for understanding and controlling the polymerization of SEA. Such models use mathematical equations to describe the rate of various reaction steps, including initiation, propagation, termination, and chain transfer.
For free-radical polymerization, a common method for synthesizing PSEA, kinetic models can predict how the monomer conversion and the molecular weight of the polymer evolve over time. nih.gov A key challenge in modeling the polymerization of ionic monomers like SEA is accounting for the influence of the aqueous environment. Electrostatic interactions can affect the rate at which charged monomers approach the growing polymer chain, which also carries a charge.
Advanced polymerization techniques like Reversible Addition-Fragmentation Chain-transfer (RAFT) polymerization allow for better control over the polymer architecture. Modeling RAFT polymerization of SEA requires a more complex kinetic model that includes the equilibria involving the RAFT agent.
Computational models for emulsion polymerization, another relevant technique, have been developed for acrylate monomers. unimi.it These models, often using a pseudo-homopolymerization approach, can predict particle size and conversion rates by considering monomer-specific parameters like gel-effect coefficients, which describe how termination rates change as the viscosity of the medium increases. unimi.it While specific models for SEA are not widely published, the frameworks developed for other acrylates like n-butyl acrylate and methyl methacrylate (B99206) provide a strong foundation. unimi.it
The following table presents key kinetic parameters that are central to modeling acrylate polymerization.
Table 2: Key Parameters in Polymerization Kinetic Models
| Parameter | Symbol | Description |
|---|---|---|
| Propagation Rate Constant | kp | Rate of monomer addition to a growing polymer chain. |
| Termination Rate Constant | kt | Rate of reaction between two growing chains to end polymerization. |
| Initiation Efficiency | f | Fraction of initiator-generated radicals that start a polymer chain. |
| Monomer Reactivity Ratios | r1, r2 | In copolymerization, the ratio of the rate constant for a radical adding its own monomer versus the other monomer. researchgate.netresearchgate.net |
Theoretical Predictions of Polymer Conformation and Intermolecular Interactions
Theoretical models, often informed by results from quantum chemistry and MD simulations, are used to predict the equilibrium properties of PSEA, such as its conformation in solution and its interactions with other molecules.
The conformation of polyelectrolyte chains like PSEA in solution can be described by models such as the worm-like chain model, which is modified to include electrostatic effects. These models use the concept of a "persistence length" to quantify the stiffness of the polymer chain. For PSEA, the electrostatic repulsion between the sulfonate groups leads to a significant increase in the persistence length, making the chain more rigid than a comparable non-ionic polymer.
The interactions between PSEA and other entities are also predictable. For example, the adsorption of PSEA onto a surface can be modeled by calculating the interaction energies between the polymer's functional groups and the surface atoms. The strong hydrophilicity and charge of the sulfonate groups will dominate these interactions, making PSEA a candidate for modifying surfaces to be more water-wettable.
Furthermore, theoretical frameworks can predict how intermolecular interactions drive the macroscopic behavior of PSEA solutions. bohrium.com The balance of forces—including electrostatic repulsion between charged groups, van der Waals forces, and hydrophobic interactions from the polymer backbone—determines properties like solubility and viscosity. For instance, in the presence of multivalent cations (like Ca²⁺ or Al³⁺), theoretical models predict that these ions can form "bridges" between different sulfonate groups, either on the same chain or on different chains. This ionic crosslinking can drastically alter the polymer's conformation and can lead to the formation of gels or precipitates.
Future Research Directions and Emerging Paradigms for 2 Sulfoethylacrylate Derived Materials
Sustainable Synthesis Routes for 2-Sulfoethylacrylate and its Polymers
The pursuit of sustainability in polymer chemistry is driving research towards greener synthetic pathways for monomers like 2-sulfoethyl acrylate (B77674) (SEA). ontosight.airsc.org Current production methods often rely on petrochemical feedstocks. Future research is focused on developing bio-based routes to SEA and its corresponding polymers. This involves exploring the conversion of renewable resources, such as lignocellulosic biomass and plant oils, into key precursor molecules. rsc.orgresearchgate.netgoogle.com For instance, bio-derived acrylic acid, which can be produced through the fermentation of carbohydrates, presents a promising starting point for a more sustainable synthesis of SEA. researchgate.netgoogle.com
Another critical aspect of sustainable synthesis is the use of environmentally friendly polymerization techniques. researchgate.net Emulsion polymerization in aqueous media is an eco-friendly alternative to traditional solvent-based methods for producing acrylic polymers. researchgate.net Research is ongoing to optimize these processes for SEA, aiming to reduce energy consumption and minimize waste generation. The development of catalysts derived from renewable sources is also a key area of investigation to further enhance the green credentials of SEA polymerization.
The following table summarizes potential bio-based sources for acrylic acid, a key precursor for 2-sulfoethyl acrylate.
| Bio-Based Source | Conversion Method | Reference |
| Corn Glucose | Fermentation | researchgate.net |
| Lactic Acid | Dehydration | google.com |
| Sugarcane | Fermentation to Butanol, then to Acrylic Acid | researchgate.net |
| Lignocellulosic Biomass | Various chemical and biological conversions | rsc.org |
Development of Responsive Polymeric Materials Based on this compound
The incorporation of the sulfonate group in 2-sulfoethyl acrylate imparts unique properties to its polymers, making them responsive to various external stimuli. polysciences.compolysciences.com This has led to the development of "smart" materials that can change their properties in response to changes in their environment. nih.gov
pH-Responsive Polymers: The sulfonic acid group in poly(2-sulfoethyl acrylate) (PSEA) is strongly acidic, meaning it remains ionized over a wide pH range. However, when copolymerized with monomers containing basic groups (e.g., amines) or acidic groups with different pKa values (e.g., carboxylic acids), the resulting copolymers can exhibit significant pH-responsive behavior. mdpi.comresearchgate.netrsc.org This allows for the design of materials that can swell, shrink, or change their surface properties in response to specific pH triggers, which is highly desirable for applications like drug delivery and sensors. mdpi.comresearchgate.netnih.gov
Temperature-Responsive Polymers: While PSEA itself is not thermoresponsive, it can be copolymerized with temperature-sensitive monomers like N-isopropylacrylamide (NIPAM) to create dual-responsive systems. mdpi.comwikipedia.org These copolymers can exhibit both a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST), where they undergo a phase transition from soluble to insoluble. wikipedia.orgrsc.org The inclusion of the hydrophilic SEA monomer can modulate the transition temperature of the resulting copolymer. kinampark.com
Ionic Strength-Responsive Polymers: The zwitterionic nature that can be imparted by combining SEA with cationic monomers leads to polymers that are sensitive to the ionic strength of the surrounding medium. rsc.org This has been demonstrated in block copolymers that exhibit changes in their self-assembly behavior based on the concentration and type of salt present. rsc.org
The table below provides examples of stimuli-responsive polymers incorporating 2-sulfoethyl acrylate.
| Stimulus | Co-monomer(s) | Responsive Behavior | Potential Application | Reference |
| pH | Methacrylic acid, Butyl acrylate | Changes in swelling and membrane disruption | Intracellular drug delivery | nih.gov |
| Temperature | N-isopropylacrylamide | Reversible swelling/shrinking with temperature | Smart surfaces, controlled release | mdpi.comresearchgate.net |
| Ionic Strength | 4-(2-Sulfoethyl)-1-(4-vinylbenzyl)pyridinium betaine | Changes in micelle formation | Controlled self-assembly | rsc.org |
Integration of this compound Polymers in Multifunctional Systems
The unique properties of 2-sulfoethyl acrylate (SEA) make it a valuable component in the design of multifunctional polymer systems. These systems are engineered to perform multiple tasks, often in response to specific environmental cues. The sulfonic acid group of SEA provides hydrophilicity, ionic conductivity, and sites for further chemical modification. polysciences.compolysciences.comontosight.ai
In the realm of biomedical applications , PSEA and its copolymers are being explored for their potential in drug delivery and tissue engineering. ontosight.aisemanticscholar.orgreferencecitationanalysis.comontosight.ai The biocompatibility and water-absorbing capacity of PSEA-based hydrogels make them suitable for creating scaffolds that mimic the natural extracellular matrix. polysciences.comfrontiersin.orgmdpi.com Furthermore, the ability to create stimuli-responsive systems allows for the targeted release of therapeutic agents at specific sites within the body. semanticscholar.orgacs.org For example, a hydrogel could be designed to release a drug in response to the lower pH environment of a tumor.
In the field of materials science , SEA is used to enhance the performance of various materials. ontosight.aiontosight.ailookchem.com For instance, incorporating SEA into polymer dispersions can improve their shear stability. polysciences.com In the context of coatings and adhesives, the sulfonic acid groups can promote adhesion to various substrates. ontosight.ai Multifunctional polymers containing SEA have also been developed for use in photoresist compositions for microelectronics, where they contribute to aqueous base solubility and polarity switching. google.com
The following table highlights some examples of multifunctional systems incorporating 2-sulfoethyl acrylate.
| Application Area | Functionality | Key Properties from SEA | Reference |
| Drug Delivery | pH-responsive drug release | Hydrophilicity, ionizable groups | nih.gov |
| Tissue Engineering | Hydrogel scaffolds | Biocompatibility, water absorption | polysciences.comfrontiersin.orgmdpi.com |
| Photoresists | Negative-tone resist | Aqueous base solubility, polarity switching | google.com |
| Adhesives | Pressure-sensitive adhesives | Ionic crosslinking | google.com |
| Water Treatment | Ion-exchange membranes | Ion-exchange properties, hydrophilicity | polysciences.com |
Advanced in-situ Characterization Techniques for Polymerization Processes
Understanding and controlling the polymerization process is crucial for tailoring the final properties of poly(2-sulfoethyl acrylate) (PSEA) and its copolymers. Advanced in-situ characterization techniques allow for real-time monitoring of the reaction, providing valuable insights into the kinetics and mechanisms of polymer formation. nih.govamericanlaboratory.com
Real-time Infrared (RTIR) Spectroscopy is a powerful tool for monitoring the conversion of monomers during polymerization. researchgate.net By tracking the disappearance of the characteristic acrylate double bond peak, researchers can determine the rate of polymerization under various conditions. researchgate.net This technique has been used to study the effect of factors like temperature and hydrogen bonding on the polymerization rate of acid-containing monomers. researchgate.net
On-line Electrospray Ionization Mass Spectrometry (ESI-MS) coupled with a microreactor system offers a method for continuous monitoring of polymerization processes. nih.gov This technique allows for the real-time analysis of the molecular weight distribution of the growing polymer chains, providing detailed information about the polymerization kinetics. nih.gov
Time-Domain Nuclear Magnetic Resonance (TD-NMR) is another technique that can be used for the real-time monitoring of polymerization reactions. mdpi.com By analyzing the changes in the NMR signal, it is possible to follow the conversion of monomer to polymer and gain insights into the molecular dynamics of the system. mdpi.com
These advanced techniques provide a deeper understanding of the polymerization of 2-sulfoethyl acrylate, enabling the synthesis of polymers with precisely controlled architectures and properties.
Translational Research from Fundamental Polymer Science to Novel Material Design
Translational research plays a pivotal role in bridging the gap between fundamental polymer science and the development of novel materials with real-world applications. In the context of 2-sulfoethyl acrylate (SEA), this involves leveraging our understanding of its polymerization behavior and the properties of its polymers to design materials for specific end-uses. ontosight.ailookchem.com
The journey from a laboratory-synthesized polymer to a commercially viable product involves several stages. Initially, fundamental research focuses on understanding the structure-property relationships of PSEA and its copolymers. This includes studying how factors like molecular weight, copolymer composition, and polymer architecture influence properties such as hydrophilicity, ionic conductivity, and responsiveness to stimuli. mdpi.com
This fundamental knowledge is then applied to design materials for specific applications. For example, the understanding of how SEA incorporation affects the lower critical solution temperature (LCST) of a thermoresponsive polymer can be used to design smart hydrogels for controlled drug delivery or tissue engineering. mdpi.comkinampark.comnih.gov Similarly, the knowledge of the ionic properties of PSEA can be used to develop new ion-exchange resins for water purification or high-performance adhesives. polysciences.comgoogle.com
The development of multifunctional systems, as discussed in section 7.3, is a prime example of translational research in action. By combining the unique properties of SEA with other functional monomers, researchers are creating sophisticated materials with tailored performance characteristics for a wide range of applications, from biomedicine to electronics. nih.govontosight.aigoogle.com
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis protocols for 2-Sulfoethylacrylate, and how do reaction parameters influence yield?
- Methodological Answer : Synthesis typically involves sulfonation of ethyl acrylate derivatives or direct esterification of acrylic acid with 2-sulfoethanol. Critical parameters include:
- Catalyst selection : Acid catalysts (e.g., sulfuric acid) or enzyme-mediated esterification for higher selectivity .
- Temperature control : Maintaining 60–80°C to prevent premature polymerization while ensuring ester bond formation.
- Purification : Use of ion-exchange chromatography or recrystallization to remove unreacted sulfonic acid residues .
- Yield optimization : Monitor reaction progress via thin-layer chromatography (TLC) or titration for sulfonic acid content .
Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR to confirm vinyl proton signals (δ 5.8–6.4 ppm) and sulfonate group integration. ¹³C NMR identifies carbonyl (C=O, ~170 ppm) and sulfonate-bearing carbons .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~1730 cm⁻¹ (ester C=O), 1180–1200 cm⁻¹ (S=O stretching), and 1040 cm⁻¹ (S-O-C linkage) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase columns with UV detection at 210 nm to assess purity and quantify residual monomers .
Advanced Research Questions
Q. How can copolymerization of this compound with hydrophobic monomers be optimized to stabilize polymer latexes?
- Methodological Answer :
- Monomer Ratios : Adjust this compound content (5–15 wt%) to balance hydrophilicity and latex stability. Excess sulfonate groups may cause colloidal instability .
- Initiation Systems : Use redox initiators (e.g., persulfate-bisulfite) at 50–70°C to control polymerization kinetics.
- Particle Size Analysis : Employ dynamic light scattering (DLS) to monitor latex particle growth and zeta potential for surface charge validation .
- Mechanical Testing : Evaluate film-forming properties via tensile strength measurements to correlate sulfonate content with material flexibility .
Q. How should researchers address contradictions in reported solubility data for this compound across studies?
- Methodological Answer :
- Variable Identification : Assess differences in solvent polarity (e.g., water vs. DMSO), temperature, and ionic strength. Sulfonate groups enhance aqueous solubility but reduce compatibility with nonpolar solvents .
- Standardization : Replicate solubility tests using OECD guidelines (e.g., shake-flask method) under controlled pH and temperature .
- Data Reconciliation : Cross-reference with thermogravimetric analysis (TGA) to detect impurities affecting solubility profiles .
Q. What novel applications of this compound are emerging in stimuli-responsive polymers?
- Methodological Answer :
- pH-Responsive Hydrogels : Incorporate this compound into acrylamide-based networks. Swelling ratios are measured gravimetrically after cycling between pH 3 and 9 .
- Ion-Exchange Membranes : Optimize sulfonate density via controlled radical polymerization (RAFT or ATRP) and validate ion conductivity using electrochemical impedance spectroscopy (EIS) .
- Bioconjugation Studies : Use sulfo-NHS ester derivatives of this compound for protein coupling, followed by SDS-PAGE to confirm binding efficiency .
Data Contradiction Analysis Framework
Q. How can researchers systematically analyze discrepancies in polymerization kinetics reported for this compound?
- Methodological Answer :
- Experimental Replication : Repeat studies using identical initiator concentrations (e.g., 1 mM APS) and monomer/water ratios .
- Kinetic Modeling : Apply the Mayo-Walling equation to compare chain-transfer constants across studies. Discrepancies may arise from impurities or oxygen inhibition .
- Advanced Analytics : Use gel permeation chromatography (GPC) to compare molecular weight distributions and identify side reactions (e.g., branching) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
